molecular formula C22H22Cl2O4 B11503272 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)benzene-1,3-diol

4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)benzene-1,3-diol

Cat. No.: B11503272
M. Wt: 421.3 g/mol
InChI Key: CBWKENFMNUUSAG-UHFFFAOYSA-N
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Description

4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple functional groups, including hydroxyl, chloro, and benzene rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of chloro and hydroxyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chloro groups with amines can produce amine derivatives.

Scientific Research Applications

4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and chloro groups can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their activity and function. The spirocyclic structure also allows the compound to fit into specific binding pockets, modulating biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol: Lacks the additional chloro group, resulting in different reactivity and biological activity.

    6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol: Lacks both chloro groups, leading to distinct chemical properties and applications.

Uniqueness

The presence of multiple functional groups and the spirocyclic structure make 4-chloro-6-(7-chloro-6-hydroxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)benzene-1,3-diol unique compared to its analogs

Properties

Molecular Formula

C22H22Cl2O4

Molecular Weight

421.3 g/mol

IUPAC Name

4-chloro-6-(7-chloro-6-hydroxyspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)benzene-1,3-diol

InChI

InChI=1S/C22H22Cl2O4/c23-14-8-12(16(25)10-17(14)26)22-7-3-4-20(22)21(5-1-2-6-21)13-9-15(24)18(27)11-19(13)28-22/h8-11,20,25-27H,1-7H2

InChI Key

CBWKENFMNUUSAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3(OC4=CC(=C(C=C24)Cl)O)C5=CC(=C(C=C5O)O)Cl

Origin of Product

United States

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